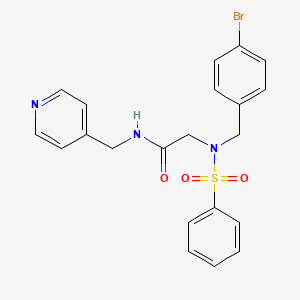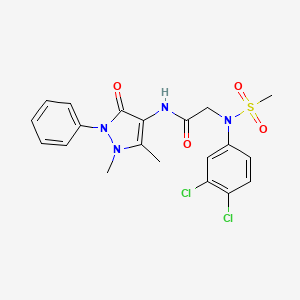![molecular formula C19H14ClN3O3S B3671075 6-Chloro-3-[5-(2-ethoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B3671075.png)
6-Chloro-3-[5-(2-ethoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one
Overview
Description
6-Chloro-3-[5-(2-ethoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one is a heterocyclic compound that incorporates a chromen-2-one (coumarin) core, a thiadiazole ring, and an ethoxyaniline moiety. This compound is of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 6-Chloro-3-[5-(2-ethoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 6-chloro-2H-chromen-2-one with 2-ethoxyaniline to form an intermediate, which is then reacted with thiosemicarbazide and an appropriate oxidizing agent to form the thiadiazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylammonium acetate under ultrasound irradiation .
Chemical Reactions Analysis
6-Chloro-3-[5-(2-ethoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like selenium dioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and ethoxyaniline moieties, respectively.
Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-3-[5-(2-ethoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-[5-(2-ethoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting microbial enzymes: Disrupting the metabolic processes of bacteria and fungi.
Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
6-Chloro-3-[5-(2-ethoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one can be compared with other similar compounds such as:
Coumarin derivatives: Known for their anticoagulant and antimicrobial properties.
Thiadiazole derivatives: Exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.
Properties
IUPAC Name |
6-chloro-3-[5-(2-ethoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S/c1-2-25-16-6-4-3-5-14(16)21-19-23-22-17(27-19)13-10-11-9-12(20)7-8-15(11)26-18(13)24/h3-10H,2H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTWKOAFZWMJHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Cl)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[[3-(4-ethoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B3671002.png)
![methyl 4-{(E)-[3-(3-nitrobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B3671009.png)
![2-(2,4-dimethylphenoxy)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B3671017.png)

![2-chloro-N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3671030.png)
![2-[(4-NITROPHENYL)SULFANYL]-N~1~-(5-QUINOLYL)BENZAMIDE](/img/structure/B3671031.png)
![(5E)-5-({5-BROMO-2-[(3-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE](/img/structure/B3671035.png)
![2-[[2-[(3-Fluorophenyl)methoxy]phenyl]methylidene]indene-1,3-dione](/img/structure/B3671043.png)
![4-ethoxy-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3671045.png)
![2-(2,4-dimethyl-6-nitrophenoxy)-N-[3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B3671055.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B3671067.png)
![2,2,2-TRICHLORO-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE](/img/structure/B3671076.png)

![N-[(4-iodo-2-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B3671114.png)
